
(S)-2-(morpholin-3-yl)ethanol CAS number
761460-05-3

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Morpholin-3-yl)ethanol

Cat. No.: B1524642 Get Quote

An In-Depth Technical Guide to (S)-2-(morpholin-3-yl)ethanol (CAS: 761460-05-3): A Chiral

Building Block for Modern Drug Discovery

Introduction
(S)-2-(morpholin-3-yl)ethanol is a chiral heterocyclic compound of significant interest to the

fields of medicinal chemistry and drug development. As a 3-substituted morpholine, it belongs

to a class of scaffolds frequently incorporated into biologically active molecules to enhance

properties such as aqueous solubility, metabolic stability, and target binding. The specific (S)-

stereochemistry at the C3 position, combined with the reactive primary alcohol on the ethyl side

chain, makes this molecule a versatile and valuable chiral building block for the stereoselective

synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients

(APIs). This guide provides a comprehensive technical overview of its synthesis, analysis,

applications, and handling, tailored for researchers and scientists in the pharmaceutical

industry.

Physicochemical and Structural Characteristics
The utility of (S)-2-(morpholin-3-yl)ethanol as a synthetic building block is rooted in its distinct

structural features. The morpholine ring is a saturated heterocycle containing both an ether

linkage and a secondary amine, offering a combination of hydrogen bond accepting (oxygen

and nitrogen) and donating (N-H) capabilities. The stereocenter at the C3 position is crucial for

enantioselective interactions with biological targets, a cornerstone of modern drug design.[1]
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The 2-hydroxyethyl substituent provides a convenient chemical handle for subsequent

synthetic transformations.

Table 1: Physicochemical Properties of (S)-2-(morpholin-3-yl)ethanol

Property Value Source

CAS Number 761460-05-3 [2]

Molecular Formula C₆H₁₃NO₂ [3]

Molecular Weight 131.17 g/mol [3]

IUPAC Name 2-[(3S)-morpholin-3-yl]ethanol N/A

Synonyms (S)-3-Hydroxyethylmorpholine [4]

Predicted LogP -0.314 [5]

Predicted Boiling Point 255.4 °C at 760 mmHg [5]

Predicted Flash Point 108.2 °C [5]

Predicted Density 1.019 g/cm³ [5]

Note: Most physical properties are predicted values from computational models, as extensive

experimental data for this specific compound is not publicly available. These values should be

used as estimates.

Synthesis and Mechanistic Rationale
The stereocontrolled synthesis of 3-substituted morpholines is a non-trivial challenge. A robust

and reliable synthetic route is paramount for producing this chiral building block with high

enantiomeric purity. The most logical and field-proven approach begins with a readily available

chiral precursor, using the "chiral pool" to establish the desired stereocenter.

Primary Recommended Synthesis: From L-Serine
This strategy leverages the natural stereochemistry of L-serine to directly set the (S)-

configuration at the C3 position of the morpholine ring. The choice of L-serine as the starting
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material is a key experimental decision, as it obviates the need for asymmetric catalysis or

chiral resolution, which can be costly and less efficient.[6]

Protocol 1: Stereoselective Synthesis of (S)-2-(morpholin-3-yl)ethanol

N-Protection:

Dissolve L-serine in an appropriate aqueous base (e.g., NaOH solution).

Cool the solution to 0 °C in an ice bath.

Slowly add benzyl chloroformate (Cbz-Cl) or perform reductive amination with

benzaldehyde to introduce a benzyl (Bn) protecting group on the nitrogen atom.

Causality: The N-benzyl group is chosen for its stability under the subsequent reaction

conditions and its susceptibility to removal via catalytic hydrogenation. It prevents the

secondary amine from participating in unwanted side reactions during the cyclization step.

[6]

Esterification:

Convert the carboxylic acid of N-benzyl-L-serine to its methyl ester by reacting with

methanol under acidic catalysis (e.g., thionyl chloride or H₂SO₄).

Causality: The methyl ester is a better electrophile than the carboxylate, facilitating the

subsequent reduction step.

Cyclization:

Treat the N-benzyl-L-serine methyl ester with a two-carbon electrophile, such as

chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., NaH) to form the

morpholinone ring.

A more direct approach involves reacting N-benzylserine with chloroacetyl chloride to form

the N-benzyl-5-oxomorpholine-3-carboxylate.[6]

Causality: This intramolecular Williamson ether synthesis or related cyclization is a

common strategy for forming the oxazine ring.
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Reduction:

Reduce the ester and the amide functionalities of the morpholinone intermediate using a

strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether

solvent (e.g., THF).

Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both

esters and amides to their corresponding alcohols and amines, respectively. This single

step accomplishes the formation of the 2-hydroxyethyl side chain and the morpholine ring

amine.

Deprotection:

Remove the N-benzyl protecting group via catalytic hydrogenation.

Dissolve the N-benzyl-protected product in a suitable solvent (e.g., ethanol, methanol).

Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen

atmosphere (using a balloon or a Parr hydrogenator).

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate

under reduced pressure to yield the final product.

Causality: Palladium-catalyzed hydrogenolysis is a clean and efficient method for cleaving

benzyl groups, yielding the desired secondary amine with toluene as the only byproduct.

[6]
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Key Stages

L-Serine N-Protected Serine Ester

 1. N-Protection
 2. Esterification Cyclized Intermediate

 3. Cyclization
 (e.g., Chloroacetyl chloride) N-Protected Target

 4. Reduction
 (LiAlH4) (S)-2-(morpholin-3-yl)ethanol

 5. Deprotection
 (H2, Pd/C) 

Crude Product
(Post-Synthesis)

GC-MS Analysis NMR Spectroscopy Chiral HPLC

Identity Confirmed
Purity > 98% Structure Verified Enantiomeric Excess

(e.e.) > 99%

Certified Reference
Material

(S)-2-(morpholin-3-yl)ethanol

Ethers
 R-X, Base 

Esters RCOCl 

Aldehyde / Acid

 [Oxidation] 

Amines

 1. MsCl
 2. R2NH 
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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